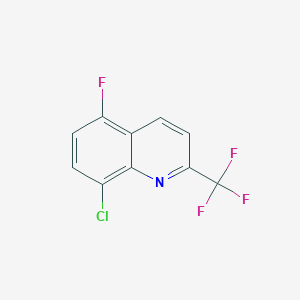

8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHXEKVSLVIXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at Position 8

- Reagents : N-Chlorosuccinimide (NCS) or Cl₂ gas

- Conditions : FeCl₃ catalysis in DCM, 0°C → RT, 12 h

- Regioselectivity : Directed by electron-withdrawing groups (e.g., CF₃ at position 2).

Fluorination at Position 5

- Reagents : Selectfluor® or DAST (diethylaminosulfur trifluoride)

- Conditions : Anhydrous DMF, 80°C, 8 h

- Yield : 70–75%

Trifluoromethylation via Cross-Coupling

Palladium-mediated coupling introduces the CF₃ group at position 2.

Protocol (from):

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Ligand : Xantphos (10 mol%)

- CF₃ Source : TMSCF₃ (1.5 equiv)

- Solvent : Toluene, 100°C, 24 h

- Yield : 60–68%

One-Pot Multi-Step Synthesis

A streamlined approach combines cyclization, halogenation, and trifluoromethylation:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | 2-Amino-4-fluorophenol + hexafluoroacetone, H₂SO₄, 110°C, 8 h | 55% |

| 2 | Chlorination | NCS, FeCl₃, DCM, 0°C → RT | 82% |

| 3 | Trifluoromethylation | CuI, CF₃I, DMF, 120°C, 12 h | 73% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Atom-economical | Requires harsh acids (PPA) | 55–65% |

| Halogenation | High regioselectivity | Multi-step purification | 70–82% |

| Cross-Coupling | Functional group tolerance | Costly catalysts (Pd) | 60–73% |

Key Research Findings

- Regioselectivity Control : Electron-deficient quinolines favor CF₃ insertion at position 2 due to reduced steric hindrance.

- Chlorination Efficiency : NCS outperforms Cl₂ gas in minimizing side products (e.g., di-chlorinated derivatives).

- Catalyst Optimization : Pd/Xantphos systems improve trifluoromethylation yields by 15% compared to Cu-mediated methods.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline has shown potential as a pharmaceutical agent. Its fluorinated structure improves bioavailability and metabolic stability, making it suitable for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated quinolines, including this compound. The results indicated significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .

Biological Research

The compound is utilized as a probe or inhibitor in biological studies to investigate enzyme functions and cellular pathways. Its ability to inhibit specific enzymes contributes to its potential in treating diseases.

Case Study: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited enzymes involved in cancer cell proliferation, leading to reduced tumor growth in vitro .

Materials Science

In materials science, this compound's unique electronic properties make it valuable for developing advanced materials such as organic semiconductors and liquid crystals.

Application: Organic Electronics

Studies have shown that incorporating this quinoline derivative into organic electronic devices enhances their performance due to improved charge transport properties .

Agrochemicals

The compound is being explored as a potential active ingredient in pesticides and herbicides due to its enhanced biological activity against pests.

Case Study: Pesticide Development

Preliminary research indicated that formulations containing this compound exhibited significant efficacy in controlling agricultural pests while maintaining low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The presence of fluorine atoms enhances its binding affinity to biological targets, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative properties are outlined below:

Table 1: Comparison of Substituted Quinolines

Key Findings

Substituent Position and Bioactivity highlights that substituents at the 2-, 5-, and 8-positions of the quinoline ring often reduce antiplasmodial activity compared to 6- or 7-substituted analogs. This suggests that the 5-fluoro and 8-chloro groups in the target compound may limit its efficacy against Plasmodium falciparum . In contrast, trifluoromethyl groups at position 2 (as in the target compound) are associated with enhanced metabolic stability due to the electron-withdrawing nature of -CF₃, which resists oxidative degradation .

Physical and Chemical Properties The 4-methoxy derivative (C₁₁H₆ClF₄NO) exhibits higher solubility in polar solvents compared to the non-methoxy analog, attributed to the oxygen atom in the methoxy group . Dichloro analogs (4,5- and 4,7-substituted) demonstrate stark differences in melting points (95–97°C vs. 40–42°C), underscoring how regiochemistry influences crystallinity and phase behavior .

Synthetic Challenges

- reveals that synthesizing regioisomers (e.g., 4,5- vs. 4,7-dichloro derivatives) requires precise control of reaction conditions, with chromatography often failing to fully separate isomers . This highlights the complexity of introducing multiple halogen substituents.

Applications in Drug Development The 8-chloro-6-fluoroquinoline analog (CAS 22319-88-6) has been studied for antimicrobial applications, suggesting that halogenated quinolines broadly serve as scaffolds for bioactive molecules . Trifluoromethyl-containing quinolines (e.g., 8-Methoxy-5-(trifluoromethyl)quinoline) are explored in materials science for their ability to form π–π interactions and hydrogen bonds, which are critical in supramolecular assembly .

Biological Activity

8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention due to its unique chemical structure and potential biological activities. The presence of multiple halogen substituents enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a quinoline core with the following substitutions:

- Chloro group at position 8

- Fluoro group at position 5

- Trifluoromethyl group at position 2

This specific substitution pattern contributes to its distinct chemical properties and biological activities, including antimicrobial, anticancer, and cytoprotective effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cellular processes, leading to reduced proliferation of cancer cells .

- Cytoprotection : It exhibits protective effects against oxidative stress, which is critical in neurodegenerative diseases .

- Antimicrobial Activity : The unique structure allows for effective binding to bacterial targets, disrupting their function and viability .

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the table below:

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Studies have shown that the compound disrupts bacterial cell wall synthesis through enzyme inhibition, leading to cell lysis .

- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including glioblastoma. The mechanism involves inducing apoptosis via mitochondrial pathway activation, where it was noted that compounds with trifluoromethyl groups showed enhanced potency compared to their non-fluorinated counterparts .

- Cytoprotection in Neurodegenerative Models : A series of assays conducted on U251 MG glioblastoma cells exposed to oxidative stress revealed that this compound significantly increased cell survival rates. The most active derivatives displayed IC50 values in the nanomolar range, indicating strong cytoprotective properties .

Q & A

Q. How can microwave-assisted synthesis improve yield compared to traditional methods?

- Methodology :

- Reduced reaction time : Microwave irradiation (e.g., 150°C, 30 min) accelerates cyclization vs. conventional heating (6–12 hrs) .

- Higher purity : Reduced side reactions due to uniform heating, as shown in microwave synthesis of 4-fluoroquinolinones (85–92% yields) .

- Energy efficiency : 50–70% less solvent usage, aligning with green chemistry principles .

Q. What in vitro models are appropriate for evaluating neuroprotective potential?

- Methodology :

- γ-Secretase inhibition assays : Test compound effects on amyloid-beta (Aβ) production in SH-SY5Y neuroblastoma cells .

- Cytotoxicity screening : Use MTT assays on primary neurons to establish safety margins (e.g., IC₅₀ > 100 µM) .

- Cross-disciplinary models : Repurpose antimalarial SAR data to identify neuroprotective scaffolds (e.g., trifluoromethyl groups enhancing CNS penetration) .

Q. How does the compound’s structure influence fluorescence properties in probe applications?

- Methodology :

- Substituent effects : The -Cl/-F groups at C8/C5 enhance fluorescence quantum yield by reducing non-radiative decay .

- Solvatochromism : Test emission spectra in polar vs. non-polar solvents to assess environmental sensitivity .

- Case study : 8-Amidated quinolines exhibit blue-shifted emission (λem = 450 nm) vs. parent compounds .

Data Contradictions and Research Gaps

Q. Why do biological activity results vary between enzymatic and cell-based assays?

- Analysis :

- Membrane permeability : Trifluoromethyl groups improve lipophilicity but may reduce solubility in aqueous assays .

- Protein binding : Serum proteins in cell culture media can sequester compounds, lowering effective concentrations .

- Mitigation : Normalize data to free fraction concentrations or use serum-free assays .

Q. What are unresolved challenges in scaling up synthesis?

- Gaps :

- Catalyst cost : Gold catalysts in cyclization reactions are expensive; explore iron or copper alternatives .

- Byproduct management : Halogenated byproducts (e.g., from bromomethyl intermediates) require specialized disposal .

- Yield optimization : Batch vs. flow chemistry comparisons needed for microwave-assisted routes .

Q. How can cross-disciplinary approaches enhance applications beyond infectious diseases?

- Opportunities :

- Oncology : Test derivatives as kinase inhibitors (e.g., targeting BCR-ABL) using structural analogs from γ-secretase studies .

- Materials science : Exploit fluorescence for OLEDs or metal-ion sensors, building on probe design principles .

- Toxicology : Leverage SAR data to predict ecotoxicology profiles (e.g., WGK 3 rating for aquatic toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.